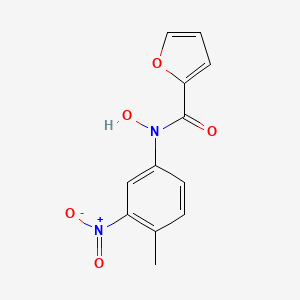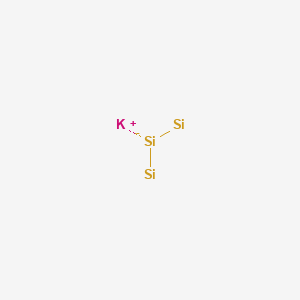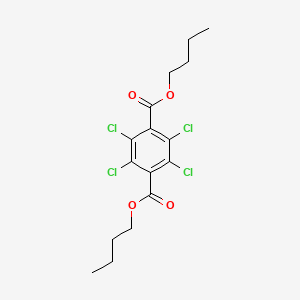
Dibutyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate: is an organic compound that belongs to the class of aromatic esters It is derived from 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylic acid and is characterized by the presence of two butyl ester groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dibutyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate typically involves the esterification of 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to drive the esterification to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions:
Substitution Reactions: Dibutyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the aromatic ring.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and butanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products depend on the nucleophile used.
Hydrolysis: 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylic acid and butanol.
Oxidation: Products vary based on the specific oxidizing agent and conditions.
科学研究应用
Chemistry: Dibutyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of novel materials and compounds.
Biology and Medicine: Research into the biological activity of this compound is ongoing
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and resins.
作用机制
The mechanism of action of dibutyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate involves its interaction with molecular targets through its ester and aromatic groups. The compound can disrupt cellular processes by interfering with enzyme activity or membrane integrity. The exact pathways and molecular targets are subject to ongoing research.
相似化合物的比较
Dimethyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate: Similar in structure but with methyl ester groups instead of butyl.
2,3,5,6-Tetrachlorobenzene-1,4-dicarbonitrile: Contains nitrile groups instead of ester groups.
2,3,5,6-Tetrachlorobenzene-1,4-dicarboxylic acid: The parent acid form of the compound.
Uniqueness: Dibutyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate is unique due to its butyl ester groups, which impart different physical and chemical properties compared to its methyl ester or nitrile counterparts
属性
CAS 编号 |
38233-11-3 |
|---|---|
分子式 |
C16H18Cl4O4 |
分子量 |
416.1 g/mol |
IUPAC 名称 |
dibutyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C16H18Cl4O4/c1-3-5-7-23-15(21)9-11(17)13(19)10(14(20)12(9)18)16(22)24-8-6-4-2/h3-8H2,1-2H3 |
InChI 键 |
XUKIPUHQJITFEB-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OCCCC)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



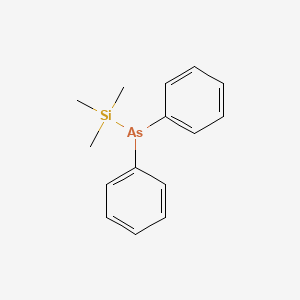
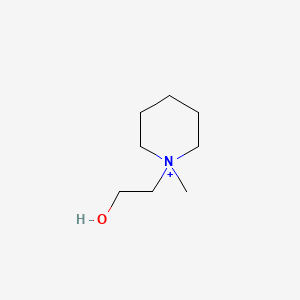

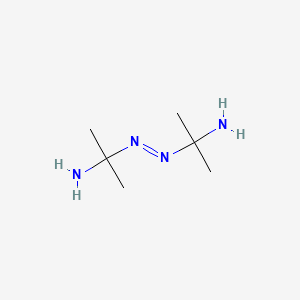
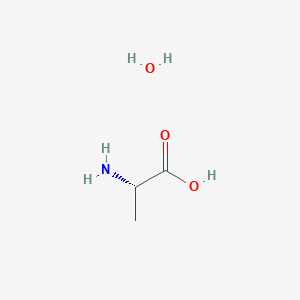

![1-[(3S,4R)-3-Ethenyl-4-methylpyrrolidin-1-yl]ethan-1-one](/img/structure/B14659885.png)
![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one](/img/structure/B14659888.png)
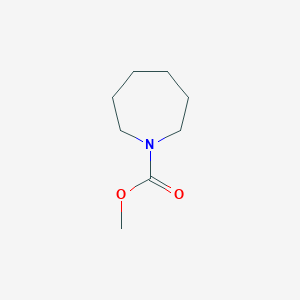
![1H-Pyrrolo[1,2,3-DE]quinoxaline](/img/structure/B14659897.png)
